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For Researchers, Scientists, and Drug Development Professionals

Introduction
Caged compounds are powerful tools in cell biology, allowing for the precise spatiotemporal

control over the concentration of bioactive molecules.[1] These molecules are rendered

biologically inert by a covalently attached photoremovable protecting group.[2] Upon

illumination with light of a specific wavelength, the "cage" is cleaved, rapidly releasing the

active molecule.[3]

This technology is particularly useful for studying signaling molecules like adenosine 5'-

triphosphate (ATP) that cannot readily cross the cell membrane.[1] By loading cells with a

caged precursor, such as P³-(1-(2-nitrophenyl)ethyl)adenosine 5'-triphosphate (NPE-caged
ATP), researchers can trigger a rapid, localized concentration jump of intracellular or

extracellular ATP on demand.[2][4] This enables the kinetic analysis of ATP-dependent

processes, such as ion channel activation, muscle contraction, and purinergic signaling, with

millisecond time resolution.[2][5]

Properties of Common Caged ATP Compounds
The selection of a caged compound depends on several key photochemical properties. The

most widely used caged ATP is NPE-caged ATP. Its properties, along with those of other

variants, dictate the experimental setup required for efficient uncaging.
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Property NPE-caged ATP pHP-caged ATP

Full Chemical Name

P³-(1-(2-

nitrophenyl)ethyl)adenosine 5'-

triphosphate

P³-(1-(4,5-dimethoxy-2-

nitrophenyl)ethyl)adenosine 5'-

triphosphate

Max. Absorption Wavelength

(λmax)
~350 nm ~280 nm

Extinction Coefficient (ε) at

λmax
~5,000 M⁻¹cm⁻¹ High

Quantum Yield (Φ) 0.18 Moderate

Release Rate (k) at pH 7 ~80 - 220 s⁻¹[1][5] Nanosecond timescale[6]

Solubility Moderate Good[6]

Primary Light Source
UV Lamp, UV Laser (e.g., 347

nm, 360 nm)[3][5]
UV Laser

Notes

Widely used and

characterized. Slower release

may be rate-limiting for very

fast processes.[1]

Faster cleavage rate, but lower

λmax may be problematic for

some biological systems.[6]

Experimental and logical workflows
The overall workflow for a caged ATP experiment involves several key stages, from cell

preparation to data analysis. Proper controls, such as exposing cells to the light flash without

the caged compound, are crucial to ensure the observed effects are due to ATP release and

not phototoxicity.[4]
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General experimental workflow for photorelease of ATP.

Detailed Protocols
Protocol 1: Preparation of Caged ATP Stock Solution
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Reconstitution: Dissolve the lyophilized caged ATP (e.g., NPE-caged ATP) in a high-quality,

sterile aqueous buffer (e.g., HEPES-buffered saline or water) to create a concentrated stock

solution (e.g., 10-50 mM).

pH Adjustment: Ensure the pH of the stock solution is adjusted to ~7.2-7.4, as the stability

and photorelease kinetics can be pH-dependent.[5] The release rate of NPE-caged ATP is

faster at lower pH.[7]

Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes in light-

protected tubes. Store frozen at -20°C or -80°C to prevent degradation. Avoid repeated

freeze-thaw cycles.

Handling: Perform all handling steps under low-light or red-light conditions to prevent

premature uncaging.

Protocol 2: Loading Cultured Cells with Caged ATP
The method for loading depends on whether ATP is to be released intracellularly or

extracellularly.

A) Extracellular Photorelease:

This method is straightforward and used for studying cell-surface purinergic receptors (P2X,

P2Y).

Cell Culture: Plate cells on a suitable substrate for microscopy (e.g., glass-bottom dishes).

Pre-incubation: Just before the experiment, replace the culture medium with a physiological

salt solution (e.g., Hanks' Balanced Salt Solution or a similar buffer) appropriate for the cell

type.

Application: Add the caged ATP stock solution directly to the extracellular buffer to achieve

the desired final concentration (typically in the micromolar to millimolar range).[5][8] Allow the

compound to equilibrate for a few minutes before photolysis.

B) Intracellular Photorelease:

This method is required for studying intracellular ATP-dependent processes.
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Cell Culture: Plate cells on glass-bottom dishes suitable for microinjection or patch-clamping.

Loading via Patch Pipette: This is the most common and controlled method.[4]

Prepare an intracellular pipette solution containing the desired final concentration of

caged ATP (e.g., 1-10 mM).

Establish a whole-cell patch-clamp configuration.

Allow the caged ATP to diffuse from the pipette into the cell cytoplasm for 5-10 minutes.

Loading via Microinjection: Directly inject the caged ATP solution into the cytoplasm of the

target cells using a fine-tipped glass needle. This method is lower throughput but effective.

Membrane Permeabilization: For cell populations, transient permeabilization of the cell

membrane can be used, although this can be harsh on cells.

Protocol 3: Photolysis (Uncaging)
Light Source: Use a light source capable of emitting in the UV-A range. A flash lamp coupled

to a microscope or a focused laser is ideal.[5] For NPE-caged ATP, wavelengths between

340-365 nm are effective.[3]

Light Delivery: Deliver a brief, intense pulse of light to the region of interest. The duration can

range from milliseconds to seconds.[8] A 300 ms flash has been shown to be effective in

inducing cellular responses.[8]

Energy Control: The amount of ATP released is proportional to the light energy delivered

(intensity × duration).[3] Calibrate the system to determine the light dose required to release

a specific concentration of ATP. This can be done in vitro using a luciferin-luciferase assay to

measure the amount of ATP generated after a flash.[8]

Spatial Control: To stimulate specific subcellular regions, use a focused laser spot. For

whole-cell or multi-cell stimulation, use wide-field illumination through the microscope

objective.[9]

Protocol 4: Detection and Analysis of Cellular Response
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The method of detection depends on the biological question being addressed.

Electrophysiology (Patch-Clamp): To measure the activation of ion channels (e.g., P2X

receptors) or changes in membrane potential, record whole-cell currents or voltage

immediately following the photolysis flash.[9][10]

Fluorescence Microscopy:

Calcium Imaging: To monitor activation of P2Y receptors, which typically couple to

intracellular calcium release, preload cells with a calcium indicator dye (e.g., Fluo-4 AM).

[9] Acquire images in time-lapse mode before, during, and after the flash to record

changes in fluorescence intensity.

Fluorescent Biosensors: Use genetically encoded fluorescent biosensors to monitor

downstream signaling events or changes in ATP concentration itself.[11]

Morphological Analysis: For studying processes like cell motility, capture brightfield or DIC

images to observe morphological changes, such as the formation of lamellipodia, in

response to localized ATP release.[8]

Luminescence Assays: To confirm ATP release into the extracellular medium, the luciferin-

luciferase assay can be adapted for real-time measurements in a luminometer or with a

sensitive microscopy setup.[12][13]

ATP Signaling Pathways
Extracellular ATP released via uncaging primarily activates two families of purinergic receptors:

P2X and P2Y.[14][15]

P2X Receptor Signaling
P2X receptors are ligand-gated ion channels. Their activation leads to rapid membrane

depolarization and calcium influx.[15]
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P2X receptor signaling pathway.

P2Y Receptor Signaling
P2Y receptors are G-protein coupled receptors (GPCRs) that activate downstream second

messenger pathways, most commonly via phospholipase C (PLC).[15][16]
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P2Y (Gq-coupled) receptor signaling pathway.
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Quantitative Data and Experimental Examples
The following table summarizes parameters from published studies using photorelease of ATP.

Cell Type
Caged
Compound &
Conc.

Loading
Method

Photolysis
Setup

Measured
Response &
Key Finding

Rabbit Skeletal

Muscle Fibers

2.5 mM NPE-

caged ATP
Direct Application

30-nsec pulse

from 347 nm

ruby laser

ATP-induced

dissociation of

actomyosin.

Determined ATP

release rate to

be ~220 s⁻¹ at

pH 7.[5]

RAW 264.7

Macrophages

300 µM NPE-

caged ATP
Extracellular

300 ms UV flash

from mercury

lamp

Induction of

lamellipodial

membrane

protrusions.[8]

Mouse Olfactory

Bulb Slices

(Mitral Cells)

500 µM caged

ATP
Extracellular

Wide-field flash

from mercury

lamp

Increase in

glutamatergic

and GABAergic

synaptic currents

via P2Y₁

receptors,

enhancing

network activity.

[9]

Human

Neutrophils

10 µM 1-2Zn(II)

probe (for

detection)

Extracellular
Fluorescence

microscopy

fMLP stimulation

increased

baseline

extracellular ATP

from ~0.5 µM by

~50 nM at the

leading edge.[17]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols: Photorelease of ATP
in Cultured Cells]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1217765#photorelease-of-atp-in-cultured-cells-using-
caged-compounds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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